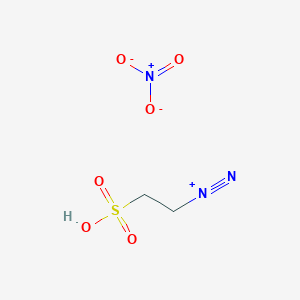

2-Sulfoethane-1-diazonium nitrate

Description

2-Sulfoethane-1-diazonium nitrate is a diazonium salt characterized by a sulfonic acid (-SO₃H) substituent on the ethane backbone and a nitrate (NO₃⁻) counterion. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions for dye manufacturing and pharmaceutical applications. The sulfonic acid group enhances water solubility, making this compound suitable for aqueous-phase reactions. However, diazonium salts are thermally and photolytically unstable, often decomposing to release nitrogen gas and reactive aryl radicals.

Properties

CAS No. |

179912-57-3 |

|---|---|

Molecular Formula |

C2H5N3O6S |

Molecular Weight |

199.15 g/mol |

IUPAC Name |

2-sulfoethanediazonium;nitrate |

InChI |

InChI=1S/C2H4N2O3S.NO3/c3-4-1-2-8(5,6)7;2-1(3)4/h1-2H2;/q;-1/p+1 |

InChI Key |

XUMLDJRLEMAFTN-UHFFFAOYSA-O |

Canonical SMILES |

C(CS(=O)(=O)O)[N+]#N.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Urea Nitrate

Chemical Class : Nitrate ester.

Key Properties :

- Reactivity : Urea nitrate is a potent explosive due to its high nitrogen content and exothermic decomposition. Unlike 2-sulfoethane-1-diazonium nitrate, which decomposes via diazonium group cleavage, urea nitrate releases ammonia, carbon dioxide, and nitrogen oxides upon detonation .

- Detection Challenges : Post-explosion identification is difficult due to trace residues and overlapping decomposition products with other nitrate explosives .

- Stability : Both compounds exhibit low thermal stability, but urea nitrate’s explosive nature contrasts with the synthetic utility of diazonium salts.

Applications : Primarily used in improvised explosives, whereas this compound serves as a coupling agent in dyes and polymers.

Lead Nitrate

Chemical Class: Inorganic nitrate. Key Properties:

- Toxicity : Lead nitrate is highly toxic (LD₅₀ ~5 g/kg in rats), posing environmental and health risks. Diazonium salts, while hazardous, are less toxic but require careful handling due to nitrogen gas release upon decomposition .

- Solubility : Both compounds are water-soluble, but lead nitrate’s solubility (597 g/L at 20°C) facilitates its use in industrial processes like ore processing and pyrotechnics .

- Environmental Impact : Lead nitrate contamination persists in ecosystems, whereas this compound’s environmental fate depends on nitrate ion release, which can contribute to eutrophication (as observed in soil and water systems ).

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

Chemical Class : Sulfonated aromatic compound.

Key Properties :

- Stability : Unlike diazonium salts, this compound is highly stable due to its aromatic sulfonate groups, which resist hydrolysis and thermal degradation .

- Solubility : Both compounds exhibit high water solubility, but the disulphonate’s dual sulfonic groups enhance solubility for dye and surfactant applications .

- Applications : Used in textile dyes and detergents, contrasting with this compound’s role as a transient intermediate.

Other Diazonium Salts

Key Properties :

- Reactivity : Benzenediazonium chloride, a simpler analog, shares the instability of diazonium salts but lacks the sulfonic acid group, reducing its solubility.

- Environmental Behavior : Diazonium salts degrade rapidly in soil, releasing nitrate ions that affect nitrogen cycling (similar to nitrate dynamics in agricultural systems ).

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Table 2: Nitrate Concentrations in Environmental Systems (Reference Data)

Research Findings

- Stability and Decomposition : this compound’s decomposition parallels abiotic nitrate reduction pathways observed in NZVI systems, where temperature influences reaction rates and ammonium byproduct formation .

- Environmental Persistence : Nitrate ions from diazonium salt degradation align with soil nitrate levels under nurse plants (12.3 ppm in bare soil vs. 15.6 ppm under vegetation), suggesting similar nitrogen cycling impacts .

- Detection Methods : Unlike urea nitrate, which requires specific reagents (e.g., P-DMAC) for identification , diazonium salts are typically characterized via spectroscopy or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.